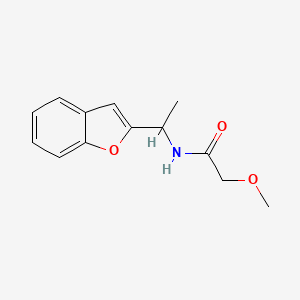

n-(1-(Benzofuran-2-yl)ethyl)-2-methoxyacetamide

Description

N-(1-(Benzofuran-2-yl)ethyl)-2-methoxyacetamide is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

N-[1-(1-benzofuran-2-yl)ethyl]-2-methoxyacetamide |

InChI |

InChI=1S/C13H15NO3/c1-9(14-13(15)8-16-2)12-7-10-5-3-4-6-11(10)17-12/h3-7,9H,8H2,1-2H3,(H,14,15) |

InChI Key |

RVXXGELHNUTCHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2O1)NC(=O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Benzofuran-2-yl)ethyl)-2-methoxyacetamide typically involves the reaction of 2-acetylbenzofuran with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve similar synthetic routes but on a larger scale. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and reduce production times .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Benzofuran-2-yl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzofuran-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into benzofuran-2-yl ethylamines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) under controlled conditions.

Major Products Formed

Oxidation: Benzofuran-2-carboxylic acid derivatives.

Reduction: Benzofuran-2-yl ethylamines.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

N-(1-(Benzofuran-2-yl)ethyl)-2-methoxyacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(Benzofuran-2-yl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

- Benzofuran-2-carboxylic acid

- Benzofuran-2-yl ethylamine

- 2-Acetylbenzofuran

Uniqueness

N-(1-(Benzofuran-2-yl)ethyl)-2-methoxyacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methoxyacetamide group enhances its solubility and bioavailability, making it a promising candidate for various applications .

Biological Activity

N-(1-(Benzofuran-2-yl)ethyl)-2-methoxyacetamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, are known for their varied biological activities such as antitumor , antibacterial , anti-inflammatory , and antioxidant effects. These compounds have been extensively studied for their potential in drug development, particularly in treating infectious diseases and cancers .

Target Interactions

This compound may interact with various biological targets:

- Monoamine Transporters : Related benzofuran derivatives have been shown to act as substrate-type releasers at dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT) with nanomolar potencies.

- MAPK and Akt/mTOR Pathways : These compounds can influence significant biochemical pathways involved in cell proliferation and survival, which are crucial in cancer biology.

Pharmacokinetics

The pharmacokinetic profile of benzofuran derivatives indicates that they undergo various chemical reactions leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability. This enhances their efficacy as therapeutic agents.

Antitumor Activity

Research has highlighted the anticancer potential of benzofuran derivatives. For instance:

- A study evaluated a series of benzofuran compounds against human ovarian cancer cell lines, revealing significant growth inhibition with IC50 values as low as 11 μM .

- Another investigation demonstrated that certain benzofuran derivatives exhibited notable inhibition rates across various cancer cell lines, including leukemia and non-small cell lung cancer .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. Studies have indicated that related compounds possess strong antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of benzofuran-based compounds and assessed their cytotoxicity against several cancer cell lines. The most active compound demonstrated:

- Inhibition Rates : Up to 80% against non-small cell lung cancer (NCI-H460).

- Mechanism of Action : Induction of apoptosis and cell cycle arrest in the G1/S phase, indicating a potential pathway for therapeutic intervention .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound. The compound was tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. The results emphasized its potential utility in treating bacterial infections resistant to current therapies .

Research Findings Summary Table

| Activity | Description | IC50/Effectiveness |

|---|---|---|

| Antitumor | Inhibitory effects on ovarian cancer cells | IC50 = 11 μM |

| Antimicrobial | Broad-spectrum activity against bacterial strains | Comparable to established antibiotics |

| Mechanism of Action | Induces apoptosis; affects MAPK/Akt pathways | Significant growth inhibition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.